

What are the spectral properties of BSA-Cy5.5

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Compound of Interest

Compound Name: *Bovine Serum Albumin-Cy5.5*

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An In-depth Technical Guide to the Spectral Properties of BSA-Cy5.5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of Bovine Serum Albumin (BSA) conjugated with the cyanine dye Cy5.5. BSA-Cy5.5 is a widely utilized fluorescent probe in biomedical research, particularly in in-vivo and in-vitro imaging applications, owing to its near-infrared (NIR) fluorescence which allows for deep tissue penetration and reduced background autofluorescence.^[1]

Core Spectral Properties

The conjugation of Cy5.5 to BSA, a stable and biocompatible protein, creates a powerful tool for a variety of bio-imaging and tracking studies.^[2] The spectral characteristics of the resulting conjugate are crucial for designing and interpreting fluorescence-based experiments.

Quantitative Spectral Data

The following tables summarize the key spectral properties of BSA-Cy5.5 and its constituent components. It is important to note that the spectral properties of the conjugate can be influenced by the degree of labeling (the number of dye molecules per BSA molecule).^[3]

Property	BSA-Cy5.5 Conjugate	Reference
Excitation Maximum (λ_{ex})	~675 nm	[3]
Emission Maximum (λ_{em})	~694 nm	[3]
Recommended Laser Line	633 nm or 647 nm	[4]

Property	Free Cy5.5 Dye	Reference
Molar Extinction Coefficient (ϵ)	190,000 - 209,000 M ⁻¹ cm ⁻¹	[5]
Quantum Yield (Φ)	0.28	

Property	Bovine Serum Albumin (BSA)	Reference
Molar Extinction Coefficient (ϵ) at 280 nm	~43,824 M ⁻¹ cm ⁻¹	[6]
Intrinsic Fluorescence Excitation	~280 nm	
Intrinsic Fluorescence Emission	~345 nm	

Experimental Protocols

Accurate characterization of BSA-Cy5.5 is essential for quantitative applications. Below are detailed methodologies for key experiments related to the synthesis and spectral characterization of BSA-Cy5.5.

Synthesis of BSA-Cy5.5 Conjugate

Objective: To covalently link Cy5.5 NHS ester to the primary amines of BSA.

Materials:

- Bovine Serum Albumin (BSA)

- Cy5.5 NHS Ester
- Phosphate-Buffered Saline (PBS), pH 8.0-8.5
- Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Size-Exclusion Chromatography column (e.g., Sephadex G-25)

Procedure:

- Dissolve BSA in PBS at a concentration of 5-10 mg/mL.
- Dissolve Cy5.5 NHS ester in a small amount of DMF or DMSO to create a stock solution.
- Slowly add the desired molar excess of the Cy5.5 NHS ester stock solution to the BSA solution while gently stirring.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Separate the BSA-Cy5.5 conjugate from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
- Collect the fractions containing the blue-colored conjugate.
- Measure the absorbance of the purified conjugate to determine the protein concentration and degree of labeling.

Determination of Molar Absorptivity and Degree of Labeling

Objective: To calculate the molar extinction coefficient of the BSA-Cy5.5 conjugate and the average number of Cy5.5 molecules per BSA molecule.

Procedure:

- Measure the absorbance of the purified BSA-Cy5.5 conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of Cy5.5 (~675 nm, A_{max}) using a spectrophotometer.

- Calculate the concentration of the dye using the Beer-Lambert law: $[Dye] = A_{max} / \epsilon_{dye}$ where ϵ_{dye} is the molar extinction coefficient of Cy5.5.
- Calculate the corrected absorbance at 280 nm, which accounts for the dye's contribution at this wavelength: $A_{protein} = A_{280} - (A_{max} * CF_{280})$ where CF_{280} is the correction factor (A_{280} of the free dye / A_{max} of the free dye).
- Calculate the concentration of BSA using the Beer-Lambert law: $[BSA] = A_{protein} / \epsilon_{protein}$ where $\epsilon_{protein}$ is the molar extinction coefficient of BSA at 280 nm.
- The degree of labeling (DOL) is the molar ratio of the dye to the protein: $DOL = [Dye] / [BSA]$

Determination of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield of BSA-Cy5.5 relative to a standard dye.

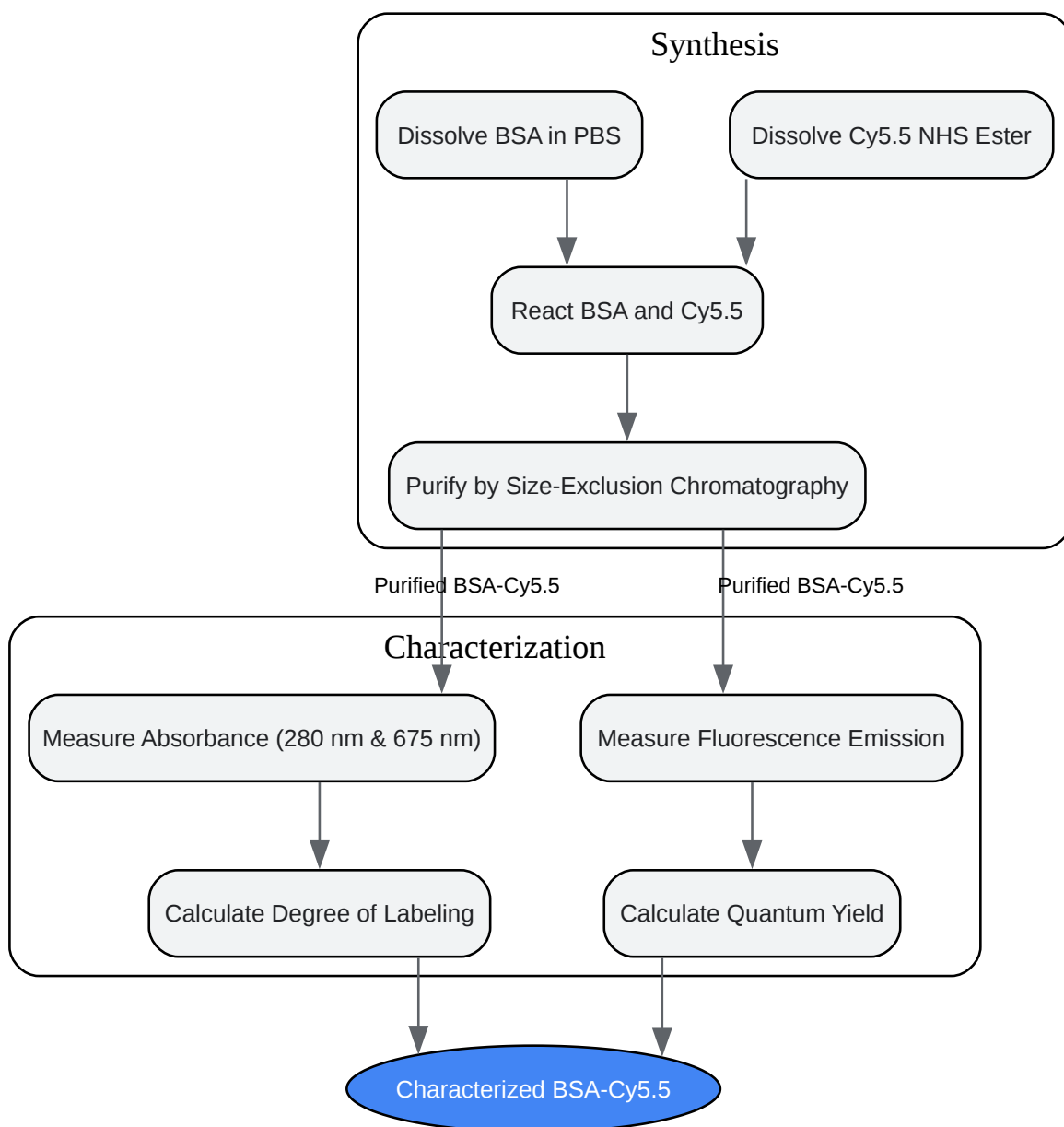
Procedure:

- Prepare a series of dilutions of both the BSA-Cy5.5 conjugate and a reference standard with a known quantum yield (e.g., free Cy5.5 or another stable dye with similar excitation and emission wavelengths) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Measure the absorbance of each solution at the excitation wavelength.
- Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.
- Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
- Plot the integrated fluorescence intensity versus absorbance for both the BSA-Cy5.5 conjugate and the reference standard.
- The quantum yield of the BSA-Cy5.5 conjugate (Φ_{sample}) can be calculated using the following equation: $\Phi_{sample} = \Phi_{std} * (Gradient_{sample} / Gradient_{std}) * (\eta_{sample}^2 / \eta_{std}^2)$ where Φ_{std} is the quantum yield of the standard, Gradient is the slope from the plot

of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.[7][8]

Visualizations

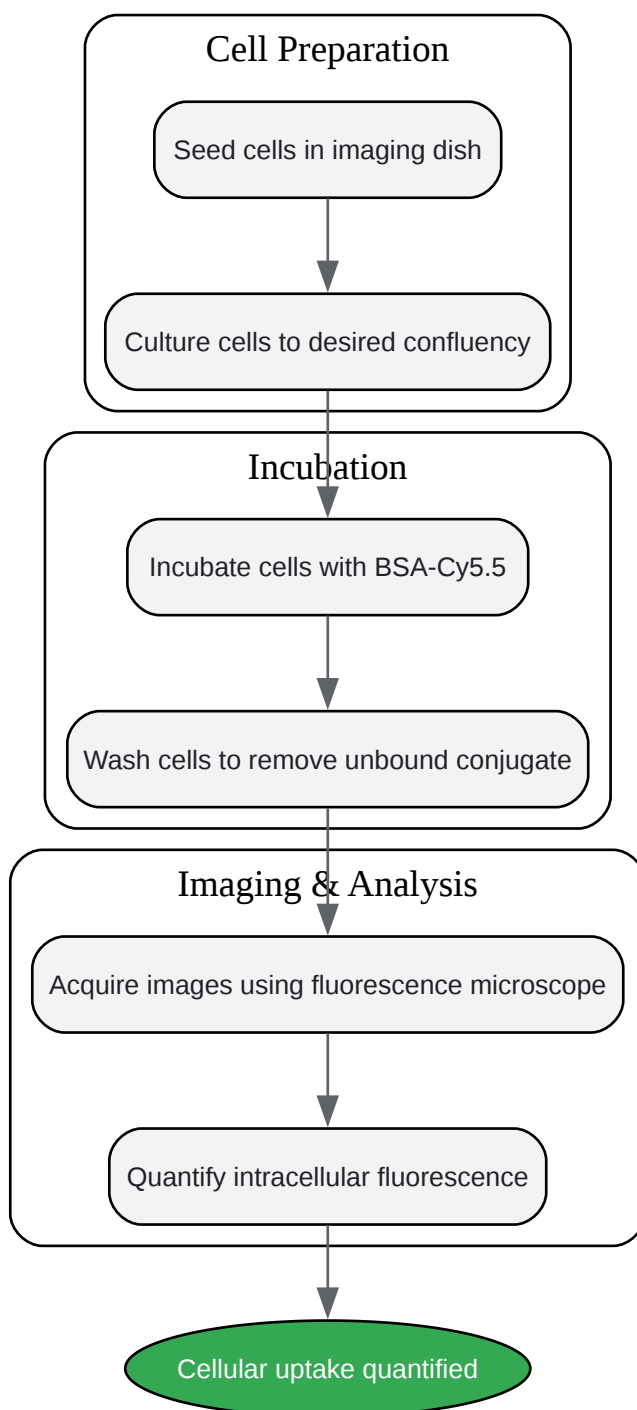
Experimental Workflow: Spectral Characterization of BSA-Cy5.5



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Caption: Workflow for the synthesis and spectral characterization of BSA-Cy5.5.

Experimental Workflow: Cellular Uptake and Imaging



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Caption: Workflow for a typical cellular uptake study using BSA-Cy5.5.

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